[2,4'-Bipyridin]-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYGZXDVYOUUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Bipyridin 5 Ylmethanamine and Its Precursors
Strategies for the Construction of the 2,4'-Bipyridine (B1205877) Core
The formation of the 2,4'-bipyridine scaffold is a critical step in the synthesis of [2,4'-Bipyridin]-5-ylmethanamine. This is typically achieved through modern cross-coupling reactions that facilitate the formation of a carbon-carbon bond between two pyridine (B92270) rings. The choice of coupling partners and catalytic systems is crucial for the successful and efficient synthesis of the desired bipyridine isomer.
Cross-Coupling Approaches for Bipyridine Formation
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the construction of the 2,4'-bipyridine core. These reactions offer a versatile and efficient means of forming the C-C bond between the two pyridine rings with high regioselectivity. The most commonly employed methods include the Suzuki, Negishi, and Stille couplings.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. For the synthesis of a 5-substituted 2,4'-bipyridine, this would typically involve the coupling of a 2-halo-5-substituted pyridine with pyridine-4-boronic acid or a 4-halopyridine with a 2-substituted-5-pyridylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For instance, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to be effective in the coupling of challenging heterocyclic substrates. organic-chemistry.org
The Negishi coupling provides an alternative route, utilizing an organozinc reagent. This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org The synthesis of a 5-substituted 2,4'-bipyridine via Negishi coupling would involve the reaction of a 2-halo-5-substituted pyridine with a pyridin-4-ylzinc halide, or vice-versa. The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction, with electron-rich and bulky ligands often favoring higher yields. bucknell.edu
The Stille coupling employs an organotin reagent and is known for its ability to proceed under conditions where other coupling reactions might fail. mdpi.com However, the toxicity of organotin compounds is a significant drawback. mdpi.com The reaction would involve a 2-halo-5-substituted pyridine and a 4-(trialkylstannyl)pyridine, or the corresponding coupling partners, in the presence of a palladium catalyst.
Table 1: Comparison of Cross-Coupling Reactions for 2,4'-Bipyridine Core Synthesis
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic acid/ester | Commercially available and stable reagents, environmentally benign byproducts. | Can be sensitive to reaction conditions, potential for side reactions. |
| Negishi | Organozinc | High reactivity and functional group tolerance, mild reaction conditions. | Organozinc reagents can be moisture-sensitive. |
| Stille | Organotin | High reactivity, tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
Cyclization and Condensation Routes to Bipyridine Derivatives
While cross-coupling reactions are the dominant methods for constructing the 2,4'-bipyridine core, alternative strategies involving cyclization and condensation reactions have also been developed for the synthesis of bipyridine derivatives in general. These methods often involve the construction of one of the pyridine rings from acyclic precursors in the presence of the other pyridine moiety. One-pot reactions involving the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can lead to the formation of polysubstituted pyridines. organic-chemistry.org However, the application of these methods to the specific synthesis of 2,4'-bipyridines with the required substitution pattern for this compound is less common and often requires careful design of the starting materials to achieve the desired regioselectivity.
Introduction of the 5-ylmethanamine Substituent
Once the 2,4'-bipyridine core is established with a suitable functional group at the 5-position, the next crucial step is the introduction of the methanamine substituent. This can be achieved through various synthetic transformations, including amination reactions, reductive amination, and functional group interconversions.
Amination Reactions and Reductive Amination Strategies
A common strategy for introducing the aminomethyl group is through the reduction of a nitrile or the reductive amination of an aldehyde.
Reduction of a Nitrile: A precursor such as [2,4'-Bipyridine]-5-carbonitrile can be synthesized via a cross-coupling reaction, for example, between 2-chloro-5-cyanopyridine (B21959) and pyridine-4-boronic acid. nbinno.comgoogle.comchemicalbook.com The resulting bipyridine nitrile can then be reduced to the corresponding primary amine, this compound. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Nickel or Pd/C), or other hydride reagents. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or side reactions.
Reductive Amination of an Aldehyde: An alternative route involves the synthesis of [2,4'-Bipyridine]-5-carbaldehyde. This aldehyde can then be converted to the amine via reductive amination. This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the aldehyde.
Functional Group Interconversions on the Bipyridine Ring
Another approach involves the introduction of the aminomethyl group through the functional group interconversion of a pre-existing substituent on the 2,4'-bipyridine ring. For example, a 5-halomethyl-2,4'-bipyridine could be synthesized and subsequently converted to the amine via a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine equivalent.
A more advanced strategy involves the use of a protected aminomethyl group on one of the pyridine precursors before the cross-coupling reaction. For instance, a Suzuki-Miyaura coupling of a potassium Boc-protected aminomethyltrifluoroborate with a halopyridine has been reported as a method to introduce a primary aminomethyl group. nih.gov This approach avoids the need for a separate reduction or reductive amination step on the bipyridine core.
Table 2: Methods for Introduction of the 5-ylmethanamine Substituent
| Method | Precursor | Key Reagents |
| Nitrile Reduction | [2,4'-Bipyridine]-5-carbonitrile | LiAlH4, H2/Raney Ni, H2/Pd/C |
| Reductive Amination | [2,4'-Bipyridine]-5-carbaldehyde | NH3, NaBH3CN, NaBH(OAc)3 |
| Functional Group Interconversion | 5-(Halomethyl)-2,4'-bipyridine | NH3, Phthalimide, etc. |
| Pre-functionalized Precursor Coupling | 2-Halo-5-((Boc-amino)methyl)pyridine | Pyridine-4-boronic acid, Pd catalyst, Base |
Optimization of Reaction Conditions for High Purity and Yield of this compound
The optimization of reaction conditions is paramount to ensure the efficient and high-yielding synthesis of this compound with high purity. Several factors need to be carefully considered for both the cross-coupling and the functional group transformation steps.
For the cross-coupling reaction , key parameters to optimize include:
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands, such as those from the Buchwald or Fu groups, have been shown to be highly effective for the coupling of heteroaryl chlorides and bromides. organic-chemistry.org The catalyst loading can also be optimized to balance reaction efficiency and cost.
Base and Solvent: The selection of the base (e.g., K2CO3, Cs2CO3, K3PO4) and solvent system (e.g., dioxane, toluene, DMF) can significantly impact the reaction rate and yield. The solubility of the reactants and the stability of the catalytic species are important considerations.
Temperature and Reaction Time: The reaction temperature and duration need to be carefully controlled to ensure complete conversion while minimizing the formation of byproducts. Microwave irradiation has been shown to accelerate some cross-coupling reactions. mdpi.com
For the introduction of the aminomethyl group , optimization may involve:
Reducing Agent: In the case of nitrile reduction, the choice of reducing agent and its stoichiometry can influence the selectivity and prevent over-reduction. For reductive amination, the selection of a mild and selective reducing agent is crucial to avoid the reduction of the starting aldehyde.
Protecting Groups: If a protected amine is used, the choice of the protecting group (e.g., Boc) is important. The protecting group must be stable under the reaction conditions and easily removable in a subsequent step without affecting the bipyridine core.
Purification: Efficient purification methods, such as column chromatography or recrystallization, are essential to isolate the final product with high purity.
By systematically optimizing these parameters, it is possible to develop a robust and scalable synthetic route to this compound with high yield and purity, suitable for further applications.
Stereoselective Synthesis of Chiral this compound Analogues (if applicable)
Based on a review of the available scientific literature, specific methods for the stereoselective synthesis of chiral analogues of this compound have not been reported. The core structure of this compound is achiral, and the introduction of chirality would require modification, such as substitution on the pyridine rings or the methylene (B1212753) bridge, to create a stereocenter. While general methods for the stereoselective synthesis of chiral amines and other heterocyclic compounds exist nih.govconsensus.apprsc.orgelsevierpure.com, their direct application to this specific bipyridine scaffold is not documented. Therefore, this section is not currently applicable.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₁H₁₁N₃ | 1255638-56-2 achemblock.com |
| [2,4'-Bipyridine]-5-carbonitrile | C₁₁H₇N₃ | 834881-86-6 nih.gov |
| 4-pyridylboronic acid | C₅H₆BNO₂ | 1692-15-5 |
| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 97483-77-7 |
| Palladium on carbon (Pd/C) | Pd | 7440-05-3 |
| Hydrogen | H₂ | 1333-74-0 |
| Lithium aluminum hydride | LiAlH₄ | 16853-85-3 |
| 1-{2-[(4-hydroxyphenyl)thio]pyridin-4-yl}ethanone | C₁₃H₁₁NO₂S | Not available |
Chemical Modifications and Derivatization Strategies for 2,4 Bipyridin 5 Ylmethanamine
Functionalization of the Primary Amine Group
The primary amine (-NH₂) on the methanamine substituent is a key site for nucleophilic reactions, enabling the introduction of a diverse array of functional groups.
The nucleophilicity of the primary amine allows for straightforward acylation, alkylation, and arylation reactions to introduce new carbon-nitrogen bonds.
Acylation: The reaction of [2,4'-Bipyridin]-5-ylmethanamine with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed to form secondary or tertiary amines, and under exhaustive conditions, quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.
Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. This allows for the synthesis of N-aryl derivatives, significantly modifying the electronic properties of the molecule.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., triethylamine, pyridine), Aprotic solvent (e.g., DCM, THF) | N-acyl-[2,4'-bipyridin]-5-ylmethanamine (Amide) |
| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) | N-alkyl or N,N-dialkyl-[2,4'-bipyridin]-5-ylmethanamine |
| Arylation | Aryl halide (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-aryl-[2,4'-bipyridin]-5-ylmethanamine |
The primary amine is a precursor for the synthesis of imines, amides, and ureas, each introducing unique functionalities.
Imines: Condensation of this compound with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases). This reversible reaction is often used to create dynamic covalent structures or as an intermediate step for further functionalization.
Amides: As mentioned, acylation is the primary route to amides. Amide bond formation can also be achieved via coupling reactions between the amine and a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukluxembourg-bio.com These reactions are widely used in peptide synthesis and can be applied here to link amino acids or other carboxylic acid-containing molecules. luxembourg-bio.com
Ureas: The reaction of the primary amine with isocyanates (R-N=C=O) readily forms substituted ureas. This is a highly efficient reaction for introducing a urea (B33335) functional group, which can participate in hydrogen bonding and has applications in supramolecular chemistry and as a pharmacophore.
| Derivative | Synthetic Route | Key Reagents |
| Imine | Condensation | Aldehyde or Ketone, Acid/Base catalyst, Dehydrating agent |
| Amide | Acylation / Coupling | Acyl chloride, Carboxylic acid + Coupling agent (DCC, EDC) fishersci.co.uk |
| Urea | Addition to Isocyanate | Isocyanate (R-NCO) |
Modifications of the Bipyridine Heterocycle
The bipyridine core, composed of two pyridine (B92270) rings, possesses a rich and complex reactivity profile, allowing for modifications through substitution, oxidation, or reduction.
The electronic nature of the pyridine rings, being electron-deficient heterocycles, dictates their reactivity towards aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Pyridine rings are generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions such as nitration, sulfonation, and halogenation require harsh conditions and typically proceed at the positions meta to the ring nitrogen (C-3 and C-5). youtube.comyoutube.com For this compound, the aminomethyl group is an activating group, which may influence the regioselectivity of substitution on the pyridine ring it is attached to. However, the strong deactivating effect of the pyridine nitrogens remains dominant.
Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, C-6). stackexchange.comwikipedia.orgvaia.com For a nucleophilic substitution to occur, a good leaving group (e.g., a halide) must be present at one of these activated positions. libretexts.org The reactivity can be further enhanced by the presence of electron-withdrawing groups. libretexts.orgacs.org
| Ring Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |
| C-2, C-6 (ortho) | Deactivated | Activated | Inductive effect and resonance stabilization of the intermediate in SNA_r. stackexchange.com |
| C-3, C-5 (meta) | Less Deactivated | Deactivated | Less destabilization of the intermediate in EAS compared to ortho/para attack. youtube.com |
| C-4 (para) | Deactivated | Activated | Resonance stabilization of the intermediate in SNA_r. stackexchange.comvaia.com |
The nitrogen atoms and the aromatic system of the bipyridine core can undergo both oxidation and reduction.
Oxidation: The nitrogen atoms of the pyridine rings can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. N-oxidation alters the electronic properties of the rings, making them more susceptible to both electrophilic and nucleophilic substitution. Oxidation of the bipyridine ligand can also be relevant in the context of its metal complexes, where the ligand can be non-innocent. rsc.orgrsc.org
Reduction: The bipyridine moiety can be reduced, often in a stepwise manner, to form radical anions and dianions. nih.gov This is particularly common in metal complexes where the bipyridine ligand can accept electrons from the metal center. nih.govmdpi.comacs.org The reduction potential is influenced by the substituents on the rings and the coordinating metal ion. mdpi.com Catalytic hydrogenation can also be used to reduce the aromatic rings to piperidines, though this typically requires forcing conditions.
Synthesis of Advanced Polydentate Ligands Incorporating this compound Scaffolds
This compound is an excellent building block for constructing more complex polydentate ligands. The two pyridine nitrogen atoms and the primary amine group provide multiple coordination sites.
The primary amine can be elaborated through the reactions described in section 3.1 to introduce additional donor atoms. For example:
Reaction with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate Schiff base ligand.
Alkylation with arms containing other donor groups (e.g., ethers, thioethers, or other heterocycles) can lead to tetradentate or higher-denticity ligands. nih.gov
Amide coupling with amino acids or peptides can introduce both new coordination sites and chirality.
These strategies allow for the rational design of ligands with specific coordination geometries and electronic properties, tailored for applications in catalysis, sensing, and the construction of complex supramolecular architectures. nih.gov The modular nature of the this compound scaffold makes it a valuable component in the toolbox of coordination chemists.
Coordination Chemistry of 2,4 Bipyridin 5 Ylmethanamine
Ligand Design Principles and Coordination Modes of [2,4'-Bipyridin]-5-ylmethanamine
The coordination behavior of this compound is governed by its structural and electronic properties. The presence of three nitrogen atoms—two within the bipyridine core and one in the methanamine substituent—offers various possibilities for metal binding.
Bidentate vs. Tridentate Coordination Potential
This compound possesses the potential to act as both a bidentate and a tridentate ligand.
Bidentate Coordination: The most common coordination mode for similar bipyridine-based ligands involves the two nitrogen atoms of the pyridine (B92270) rings, forming a stable chelate ring with a metal ion. smolecule.comlibretexts.orgwikipedia.orglibretexts.org This mode is well-established for 2,2'-bipyridine (B1663995) and its derivatives. wikipedia.org In the case of this compound, the nitrogen atoms of the two pyridine rings can coordinate to a metal center. smolecule.com Alternatively, bidentate coordination could involve one of the pyridine nitrogens and the nitrogen of the methanamine group.
Tridentate Coordination: The presence of the additional nitrogen donor in the methanamine group opens up the possibility of tridentate coordination. libretexts.orglibretexts.org This would involve the two pyridine nitrogens and the methanamine nitrogen binding to a single metal center. The flexibility of the methanamine group allows it to position itself for such coordination, which can lead to the formation of highly stable complexes. nih.gov
The actual coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. nih.gov
Influence of Steric and Electronic Factors on Metal Binding
The binding of this compound to metal ions is significantly influenced by both steric and electronic factors.
Electronic Factors: The electronic properties of the pyridine rings and the methanamine group influence the ligand's donor strength. The nitrogen atoms of the pyridine rings are sp²-hybridized and are part of an aromatic system, making them good σ-donors. The methanamine nitrogen, being sp³-hybridized, is generally a stronger σ-donor. The introduction of substituents on the pyridine rings can further tune the electronic properties of the ligand, affecting the stability and reactivity of the metal complexes. For instance, electron-withdrawing groups can lower the energy of the ligand's orbitals, influencing the metal-to-ligand charge transfer (MLCT) properties of the resulting complexes.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques to determine their structure, composition, and properties.
Transition Metal Complexes (e.g., Ru, Fe, Cu, Zn, Pd, Pt)
Bipyridine-based ligands are well-known for forming stable complexes with a wide range of transition metals. wikipedia.orgwikipedia.org The coordination chemistry of ligands similar to this compound with transition metals like ruthenium, iron, copper, zinc, palladium, and platinum has been extensively studied. nih.govcmu.edusoton.ac.ukrsc.org
Ruthenium (Ru): Ruthenium complexes with bipyridine ligands are renowned for their rich photophysical and electrochemical properties. wikipedia.org The formation of ruthenium complexes with this compound is anticipated to yield compounds with interesting luminescent or catalytic activities. rsc.org
Iron (Fe): Iron complexes with bipyridine-type ligands are known, with tris(bipyridine)iron(II) being a classic example used in analytical chemistry. wikipedia.org The coordination of this compound to iron could lead to complexes with interesting magnetic or catalytic properties.
Copper (Cu), Zinc (Zn): Copper and zinc are common transition metals used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to act as a bridging ligand makes it a potential candidate for constructing such extended structures. cmu.edu Studies on related amino-bipyridine ligands have shown the formation of various copper and zinc complexes. cmu.eduresearchgate.net
Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes with bipyridine ligands are important in catalysis and materials science. The electronic properties of this compound can be tuned to influence the catalytic activity of its palladium and platinum complexes.
Table 1: Examples of Transition Metal Complexes with Related Bipyridine Ligands
| Metal | Ligand | Complex Formula | Geometry | Reference(s) |
| Ruthenium | 2,2'-bipyridine | [Ru(bipy)₃]²⁺ | Octahedral | wikipedia.org |
| Iron | 2,2'-bipyridine | [Fe(bipy)₃]²⁺ | Octahedral | wikipedia.org |
| Copper | 5,5'-Diamino-2,2'-bipyridine | [Cu(5,5'-diamino-2,2'-bipy)₂(H₂O)₂]²⁺ | Distorted Octahedral | cmu.edu |
| Zinc | 5,5'-Diamino-2,2'-bipyridine | [ZnCl₂(5,5'-diamino-2,2'-bipy)] | Tetrahedral | cmu.edu |
| Palladium | 4,4'-Dicyano-2,2'-bipyridine | [PdCl₂(4,4'-dicyano-2,2'-bipy)] | Square Planar | |
| Platinum | 2,2'-bipyridine | [Pt(bipy)₂]²⁺ | Square Planar | wikipedia.org |
Lanthanide and Actinide Complexes
The coordination chemistry of lanthanide and actinide ions with bipyridine-based ligands is an active area of research, driven by the potential applications of these complexes in luminescence and separation processes. researchgate.netrsc.orgub.edu
Lanthanide Complexes: Lanthanide ions are known to form luminescent complexes with organic ligands that can act as "antenna" to absorb light and transfer the energy to the metal ion. nih.gov Bipyridine derivatives are effective sensitizers for lanthanide luminescence. researchgate.netnih.gov The coordination of this compound to lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺) could lead to new luminescent materials. The synthesis of such complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent. ub.edunih.gov
Actinide Complexes: The study of actinide complexes with bipyridine-based ligands is relevant to the development of separation methods for nuclear waste treatment. rsc.org Ligands containing soft donor atoms like nitrogen are of interest for the selective complexation of actinide ions. While specific studies on this compound with actinides are not widely reported, the known affinity of similar ligands for these elements suggests potential for complex formation.
Main Group Metal Complexes
The coordination chemistry of main group metals has gained increasing attention for applications in catalysis and materials science. rsc.orgrsc.org Bipyridine and its derivatives can form stable complexes with various main group elements.
The nitrogen donor atoms of this compound can coordinate to main group metal centers such as those from Group 1, 2, 12, 13, and 14. rsc.org The resulting complexes can exhibit diverse structures and reactivity. For instance, complexes with alkali metals or alkaline earth metals might be interesting for their structural chemistry, while complexes with p-block elements like aluminum or tin could have catalytic applications. nih.govrsc.org The flexible coordination environment of d¹⁰ metal ions like zinc(II) and cadmium(II) from Group 12 makes them particularly suitable for forming complexes with varied geometries. nih.gov
Structural Elucidation of this compound Metal Complexes
X-ray Crystallographic Analysis of Coordination Geometries
No published X-ray crystallographic data for metal complexes of this compound could be located. Hypothetically, single-crystal X-ray diffraction would be the definitive method to determine the precise coordination environment of a metal ion complexed with this ligand. Such an analysis would reveal critical parameters including:
Coordination Number and Geometry: The number of donor atoms from the ligand(s) and any co-ligands or solvent molecules bound to the metal center, and the resulting geometric arrangement (e.g., tetrahedral, square planar, octahedral).
Binding Mode of the Ligand: Whether the ligand acts as a monodentate, bidentate bridging, or chelating ligand. Given the geometry of the 2,4'-bipyridine (B1205877) core, a bridging mode connecting two metal centers is highly probable. The aminomethyl group could also participate in coordination, potentially leading to more complex structures.
Bond Lengths and Angles: Precise measurements of the metal-nitrogen and any other coordination bonds, as well as the angles within the coordination sphere, would provide insight into the nature and strength of the interactions.
Supramolecular Assembly: Information on how the individual complex units pack in the solid state, including any hydrogen bonding involving the aminomethyl group or intermolecular π-π stacking interactions between the bipyridine rings.
Spectroscopic Signatures of Complex Formation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
While no specific spectroscopic data for this compound complexes are available, the following are the expected spectroscopic changes upon complexation based on studies of similar bipyridine ligands:
NMR Spectroscopy: 1H and 13C NMR spectroscopy would provide strong evidence of coordination. Upon complexation, the chemical shifts of the protons and carbons in the pyridine rings and the methanamine group would be expected to change significantly due to the influence of the metal center's electron density and magnetic anisotropy. Changes in coupling constants could also be observed.
IR Spectroscopy: Infrared spectroscopy would be useful for identifying the coordination of the pyridine and amine nitrogen atoms. The C=N and C=C stretching vibrations of the pyridine rings would likely shift to higher frequencies upon coordination. The N-H stretching and bending vibrations of the aminomethyl group would also be altered if it is involved in coordination.
UV-Vis Spectroscopy: The electronic absorption spectra of the free ligand would be expected to show π-π* transitions. Upon complexation, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions would likely appear. The position and intensity of these bands would depend on the nature of the metal ion and the solvent.
Mass Spectrometry: Mass spectrometry would be a crucial tool for confirming the formation of the desired complex and determining its mass-to-charge ratio, thus verifying its composition.
Electronic and Photophysical Properties of this compound Coordination Compounds
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The electronic spectra of hypothetical this compound metal complexes would be expected to exhibit charge-transfer bands.
MLCT Transitions: For complexes with electron-rich transition metals in low oxidation states (e.g., Ru(II), Re(I), Ir(III)), intense MLCT bands would be anticipated in the visible region. These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand.
LMCT Transitions: For complexes with electron-poor metals in high oxidation states (e.g., Cu(II), Co(III)), LMCT transitions might be observed, where an electron is transferred from a ligand-based orbital to a vacant metal d-orbital.
The energy of these transitions would be influenced by the specific metal, its oxidation state, and the solvent environment.
Luminescence and Absorption Characteristics
Many transition metal complexes with bipyridine ligands are known to be luminescent. It is plausible that certain complexes of this compound, particularly with d6 metals like Ru(II) and Ir(III), would exhibit phosphorescence at room temperature. The characteristics of this luminescence, such as the emission wavelength, quantum yield, and lifetime, would be highly dependent on the nature of the MLCT excited state. The absorption spectra would be dominated by ligand-centered π-π* transitions in the UV region and any MLCT or LMCT bands in the visible region.
Reactivity and Stability of this compound Metal Complexes in Diverse Chemical Environments
The reactivity and stability of metal complexes of this compound would be a critical area of study.
Stability: The thermodynamic stability of the complexes, often quantified by their formation constants, would depend on the metal ion and the solvent. The chelate effect, which significantly stabilizes complexes of 2,2'-bipyridine, would be absent in a simple mononuclear complex of the 2,4'-isomer, potentially leading to lower stability unless bridging or other stabilizing interactions are present.
Reactivity: The reactivity of the coordinated ligand could be altered upon complexation. For example, the acidity of the N-H protons in the aminomethyl group could be affected. The metal center itself could serve as a catalytic site for various organic transformations, with the this compound ligand influencing its reactivity through electronic and steric effects. The stability of the complexes in different pH ranges and in the presence of various anions or competing ligands would be essential to determine for any potential applications.
Catalytic Applications of 2,4 Bipyridin 5 Ylmethanamine and Its Coordination Compounds
[2,4'-Bipyridin]-5-ylmethanamine as an Organocatalyst
There is no available scientific literature or research data on the use of this compound as an organocatalyst.
No research findings were identified that describe the role of this compound in acid-base catalysis.
There are no published studies on the involvement of this compound in enamine or iminium catalysis.
Metal-Mediated Catalysis Utilizing this compound Ligands
While bipyridine derivatives are widely used as ligands in metal-mediated catalysis, no specific research has been published on the use of this compound as a ligand in such applications.
No data is available on the application of coordination compounds of this compound in asymmetric catalysis, including asymmetric hydrogenation, oxidation, or carbon-carbon coupling reactions.
There is no specific information in the scientific literature regarding the use of this compound-metal complexes for catalyzing oxidation or reduction reactions.
No studies have been found that detail the use of this compound as a ligand in Heck, Suzuki, Sonogashira, or other cross-coupling reactions.
Polymerization and Oligomerization Processes
Coordination complexes of pyridine-containing ligands are cornerstones of modern olefin polymerization and oligomerization catalysis. Notably, late-transition metal complexes, particularly those of iron and cobalt, featuring 2,6-bis(imino)pyridine (BIP) ligands, are highly effective for the polymerization of ethylene (B1197577) to produce linear polyethylene (B3416737) or for the selective oligomerization of ethylene into valuable linear alpha-olefins (LAOs). mdpi.comsemanticscholar.orgst-andrews.ac.uk The activity and selectivity of these systems are profoundly influenced by the ligand architecture and the nature of the cocatalyst. semanticscholar.org
Similarly, nickel-based catalysts are widely employed for olefin oligomerization and dimerization. acs.org The specific ligand coordinated to the nickel center is crucial in directing the reaction pathway and determining the product distribution. The Cossee-Arlman mechanism is often proposed to explain the chain growth process in these systems. rsc.org
The this compound ligand presents an intriguing scaffold for such reactions. Its coordination to a metal center (e.g., Fe, Co, or Ni) would generate complexes with lower symmetry compared to the more common BIP ligands. This asymmetry, along with the potential for the methanamine group to participate in secondary coordination or hydrogen-bonding interactions, could influence the electronic properties of the catalytic center and the trajectory of monomer insertion, thus impacting polymer molecular weight, polydispersity, and branching.
Furthermore, bipyridine units, particularly 4,4'-bipyridine, are fundamental building blocks in the crystal engineering of coordination polymers. rsc.org These materials feature metal centers linked by bipyridine ligands to form one-, two-, or three-dimensional networks. rsc.orgmdpi.com By analogy, it is plausible that this compound could be employed to construct novel coordination polymers with unique topologies and functional properties, where the methanamine group could serve as a site for post-synthetic modification.
Mechanistic Investigations of Catalytic Pathways Involving this compound Complexes
Mechanistic studies for catalysts based on this compound are not yet prevalent in the literature. However, extensive research into analogous pyridine-based systems provides a solid framework for understanding the potential catalytic pathways.
Reaction Kinetics and Turnover Frequencies
Kinetic studies of related olefin polymerization catalysts, such as the iron-bis(imino)pyridine systems, reveal key aspects of the reaction mechanism. The rate of polymerization is typically first-order with respect to both the catalyst and ethylene concentrations. semanticscholar.org A more complex, often inverse, relationship exists with the concentration of the cocatalyst, such as methylaluminoxane (B55162) (MAO). semanticscholar.org High concentrations of the aluminum alkyl cocatalyst can lead to the formation of dormant or less active species, thereby inhibiting the reaction. mdpi.com
The efficiency of a catalyst is quantified by its Turnover Number (TON), representing the total number of substrate molecules converted per molecule of catalyst, and its Turnover Frequency (TOF), which is the TON per unit of time. For highly active olefin polymerization catalysts, these values can be exceptionally high. For instance, certain titanium-based PHENI* catalysts, when activated, exhibit remarkable activities for ethylene polymerization, producing ultra-high-molecular-weight polyethylene (UHMWPE). nih.gov
A kinetic study of ethylene oligomerization on a heterogeneous nickel-based catalyst (Ni-AlKIT-6) determined a global kinetic order of 1.28 and an activation energy of 15.2 kJ mol⁻¹, suggesting that the rate-limiting step is the insertion of ethylene into the nickel-alkyl bond. rsc.org This type of data is crucial for reactor design and process optimization.
Table 1: Illustrative Kinetic Parameters for an Analogous Ethylene Oligomerization System Below are representative kinetic data for a Ni-AlKIT-6 catalyst, demonstrating the type of information gathered in mechanistic studies.
| Parameter | Value | Conditions |
| Primary Products | n-Butenes (90%), Hexenes (9%) | Low ethylene conversion |
| Activation Energy (Ea) | 15.2 kJ mol⁻¹ | Temperature range: 40-120 °C |
| Global Kinetic Order | 1.28 | Inlet ethylene partial pressure: 0.1-2.0 MPa |
| Data sourced from a study on Ni-AlKIT-6 catalyzed ethylene oligomerization. rsc.org |
Identification of Active Catalytic Species and Intermediates
For late-transition metal olefin polymerization catalysts, the active species is generally a cationic metal-alkyl complex. mdpi.com The generation of this species from a stable precatalyst, such as an iron(II) dichloride complex, requires activation by a cocatalyst. semanticscholar.org Methylaluminoxane (MAO) or other aluminum alkyls serve this role by alkylating the iron center and abstracting a ligand (e.g., chloride) to create a vacant coordination site necessary for the olefin to bind. mdpi.comworktribe.com
The resulting cationic active site exists as an ion pair with the counter-anion derived from the cocatalyst (e.g., [AlMeCl₂]⁻ or [B(C₆F₅)₄]⁻). acs.orgmdpi.com The nature of this ion pair—whether it is a tight contact ion pair or a solvent-separated ion pair—can significantly influence the catalyst's activity and selectivity. mdpi.com
Spectroscopic methods like EPR and NMR are vital tools for probing the nature of the active species. catalysis.ru For example, studies on bis(imino)pyridine cobalt systems activated with various aluminum compounds have been used to characterize the resulting paramagnetic cobalt species and correlate their structures with polymerization activity. worktribe.comcatalysis.ru
Catalyst deactivation pathways are also a critical area of mechanistic investigation. For pyridine(diimine) iron catalysts in other reactions, the formation of inactive "flyover" dimers, where two iron centers are bridged by the ligand framework, has been identified as a deactivation mechanism. nih.govacs.org Understanding such pathways is essential for designing more robust and long-lived catalysts.
Table 2: Proposed Species in Analogous Pyridine-Based Catalytic Cycles This table summarizes the key molecular players in catalytic cycles of systems analogous to those that could be formed from this compound.
| Species Type | Description | Role in Catalysis | Analogous System |
| Precatalyst | A stable metal-halide complex, e.g., LFeCl₂. | Catalyst precursor before activation. | Bis(imino)pyridine Iron mdpi.comsemanticscholar.org |
| Cocatalyst | An aluminum alkyl (e.g., MAO, TEA) or borate. | Activates the precatalyst by alkylation and abstraction. | Metallocene and BIP systems mdpi.commdpi.com |
| Active Species | A cationic metal-alkyl complex, e.g., [LFe-Alkyl]⁺. | The species that directly polymerizes olefins. | Bis(imino)pyridine Iron/Cobalt acs.orgcatalysis.ru |
| Intermediate | Metal-olefin π-complex. | Formed upon coordination of the monomer to the active site. | General Olefin Polymerization |
| Deactivated Species | e.g., Dinuclear "flyover" complexes. | Inactive forms of the catalyst that terminate the reaction. | Pyridine(diimine) Iron nih.govacs.org |
Computational and Theoretical Studies of 2,4 Bipyridin 5 Ylmethanamine Systems
Quantum Chemical Calculations of [2,4'-Bipyridin]-5-ylmethanamine Structure and Reactivity
Quantum chemical calculations, primarily employing density functional theory (DFT), are instrumental in elucidating the fundamental properties of this compound. These calculations offer a detailed understanding of its conformational preferences, tautomeric forms, and electronic characteristics.
The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings and the C-C and C-N bonds of the aminomethyl group. Theoretical studies on substituted bipyridines suggest that the energy barrier for inter-ring rotation is relatively low, allowing for a range of dihedral angles. The presence of the aminomethyl group can influence the preferred conformation through steric and electronic effects.
Tautomerism, the interconversion of structural isomers, is a possibility for this compound, particularly involving the aminomethyl group and the pyridine nitrogen atoms. Theoretical studies on similar aminopyridine systems have explored the relative stabilities of different tautomeric forms, such as the imine-enamine tautomerism. academie-sciences.fr DFT calculations can predict the relative energies of these tautomers, providing insights into their potential existence and population in different environments. nih.govnih.gov The stability of these tautomers can be influenced by solvent effects and intermolecular interactions. nih.gov
Table 1: Representative Calculated Relative Energies of Tautomers for an Analogous Aminopyridine System
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |
|---|---|---|
| Amino Form | 0.00 | 0.00 |
| Imino Form | 15.2 | 12.5 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in theoretical studies of similar compounds.
The distribution of electron density in this compound is a key determinant of its chemical reactivity. Theoretical calculations can generate electron density maps, revealing regions of high and low electron density. The nitrogen atoms of the pyridine rings and the amino group are expected to be regions of high electron density, making them potential sites for electrophilic attack and coordination to metal ions.
Frontier molecular orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. Theoretical studies on substituted bipyridines have shown that the energies and distributions of the HOMO and LUMO can be tuned by the nature and position of substituents. researchgate.net For this compound, the HOMO is likely to be localized on the aminomethyl group and the pyridine ring to which it is attached, indicating its electron-donating character. The LUMO is expected to be distributed over the bipyridine system, highlighting its potential to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Bipyridine Analog
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in theoretical studies of similar compounds.
Modeling of this compound-Metal Interactions
The presence of multiple nitrogen donor atoms makes this compound a versatile ligand for the formation of coordination complexes with various metal ions. wikipedia.org Computational modeling plays a crucial role in predicting the structures and properties of these metal complexes.
Theoretical calculations can predict the preferred coordination modes and geometries of this compound with different metal centers. Depending on the metal ion and reaction conditions, the ligand can act as a monodentate, bidentate, or bridging ligand. DFT calculations can be used to optimize the geometries of these complexes and determine their relative stabilities. acs.org
The binding energy between the ligand and the metal ion is a key measure of the stability of the complex. Computational methods can provide reliable estimates of these binding energies, which can be used to predict the thermodynamic feasibility of complex formation. acs.org
Table 3: Predicted Coordination Geometries and Binding Energies for a Bipyridine-Metal Complex
| Metal Ion | Coordination Geometry | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Cu(II) | Distorted Square Planar | -45.8 |
| Zn(II) | Tetrahedral | -38.2 |
| Ru(II) | Octahedral | -55.1 |
Note: Data is hypothetical and for illustrative purposes, based on general trends observed in theoretical studies of similar compounds.
Computational methods are widely used to simulate the electronic and spectroscopic properties of transition metal complexes. Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of these complexes, providing insights into the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. nih.govresearchgate.netacs.org These simulations can aid in the interpretation of experimental spectra and in the design of complexes with desired photophysical properties. researchgate.net
Vibrational spectroscopy, such as infrared (IR) and Raman, provides valuable information about the structure and bonding within a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of both the free ligand and its metal complexes, facilitating the assignment of experimental spectra. nih.gov
Theoretical Investigations of Reaction Mechanisms Involving this compound
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore the reaction pathways for its synthesis, functionalization, and its role in catalytic processes. nih.govmdpi.com
For instance, DFT calculations can be used to model the transition states and reaction intermediates involved in the synthesis of this compound, providing insights into the reaction kinetics and thermodynamics. acs.org Similarly, the mechanisms of reactions where this molecule acts as a ligand in a catalytic cycle can be elucidated through computational modeling, helping to understand the role of the ligand in activating substrates and stabilizing intermediates. rsc.org
Future Research Directions and Emerging Opportunities for 2,4 Bipyridin 5 Ylmethanamine in Chemical Sciences
Development of Novel Synthetic Routes
The synthesis of bipyridine derivatives can be challenging, often requiring multi-step processes. Future research will likely focus on developing more efficient and versatile synthetic methodologies for [2,4'-Bipyridin]-5-ylmethanamine and its analogues.
Key areas of exploration include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Negishi, and Stille couplings are fundamental in forming the bipyridine core. nih.gov Future work could optimize these reactions by developing new catalysts that are more tolerant of the amine functionality and offer higher yields and selectivity. The use of bulky ligands on the metal catalyst may also suppress the coordination of the bipyridine product, thereby enhancing reaction efficiency. nih.gov
C-H Functionalization: Direct functionalization of pyridine (B92270) C-H bonds offers a more atom-economical approach to synthesizing substituted bipyridines. mdpi.com Research into transition-metal-free C-H functionalization methods, potentially employing organic radicals, presents a promising avenue for creating this compound with greater efficiency. mdpi.comresearchgate.net
Flow Chemistry and Automation: Implementing continuous flow technologies could enable better control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reagents. Automated synthesis platforms could accelerate the discovery of new derivatives with tailored properties.
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce waste generation, and employ catalysts based on earth-abundant metals is a critical direction. Electrochemical synthesis is another area being considered for its potential environmental benefits, though its application is currently limited to specific substrates. nih.gov
A comparative table of synthetic methodologies for bipyridine derivatives highlights the ongoing evolution in this field:
| Synthetic Method | Description | Potential Advantages | Challenges |
| Metal-Catalyzed Cross-Coupling | Coupling of pyridine derivatives using catalysts like palladium or nickel. nih.gov | High yields and good functional group tolerance. researchgate.net | Catalyst poisoning by the bipyridine product, often requires pre-functionalized pyridines. mdpi.com |
| C-H Functionalization | Direct formation of C-C bonds at pyridine C-H positions. mdpi.com | High atom economy, avoids pre-functionalization. | Can suffer from issues with regioselectivity and require specific directing groups. |
| De Novo Pyridine Synthesis | Construction of the pyridine ring from acyclic precursors. acs.org | Allows for the introduction of diverse substituents and chiral moieties. acs.org | Can be a lengthy and complex multi-step process. |
| Electrochemical Synthesis | Use of electrical current to drive the coupling reaction. nih.gov | Can be a milder and more environmentally friendly method. | Substrate scope is currently limited. nih.gov |
Exploration of New Coordination Motifs and Architectures
The unique 2,4'-connectivity of the bipyridine core in this compound, combined with the methanamine sidearm, allows for a rich and varied coordination chemistry that is ripe for exploration.
Future research in this area will likely focus on:
Multidentate Coordination: Investigating how the methanamine group participates in coordination alongside one or both of the pyridine nitrogens will be crucial. This could lead to the formation of novel mono-, bi-, and polynuclear metal complexes with unique geometries and electronic properties. The 2,4'-bipyridine (B1205877) structure prevents the formation of the typical five-membered chelate rings seen with 2,2'-bipyridine (B1663995), opening the door to different coordination modes.
Supramolecular Assemblies: The hydrogen-bonding capability of the amine group can be exploited to direct the self-assembly of metal complexes into higher-order structures like coordination polymers, metal-organic frameworks (MOFs), and supramolecular cages. alfachemic.comcmu.edu These materials could have applications in gas storage, separation, and sensing. alfachemic.com
Chiral Architectures: The introduction of chiral centers, either within the methanamine group or on the bipyridine backbone, could lead to the synthesis of enantiomerically pure ligands. acs.orgchemrxiv.org Metal complexes of these chiral ligands could be used in asymmetric catalysis and for studying chiroptical phenomena.
Mixed-Ligand Systems: Combining this compound with other ligands in a single coordination sphere can lead to complexes with fine-tuned properties. rsc.orgrsc.org This approach allows for the systematic modification of the steric and electronic environment around the metal center.
Expansion into Underexplored Catalytic Domains
While bipyridine ligands are well-established in catalysis, the specific properties of this compound could enable its use in new and underexplored catalytic applications. rsc.orgrsc.orgnih.gov
Emerging opportunities include:
Tandem and Cascade Catalysis: The distinct coordination sites of the ligand could be used to anchor different metal centers, creating multifunctional catalysts capable of promoting sequential reactions in a single pot.
Electrocatalysis and Photocatalysis: Bipyridine complexes are known for their redox activity and ability to absorb light. rsc.orgwikipedia.org this compound could be incorporated into catalysts for important processes like CO₂ reduction, water splitting, and organic photoredox transformations. researchgate.net The amine group could play a role in proton transfer or substrate binding, enhancing catalytic efficiency.
Biomimetic Catalysis: The ability of the ligand to form stable metal complexes makes it a candidate for developing artificial enzymes that mimic the active sites of metalloenzymes. smolecule.com The amine functionality could act as a hydrogen-bond donor or acceptor, similar to amino acid residues in natural enzymes.
Polymerization Catalysis: The steric and electronic properties of metal complexes containing this compound could be tuned to control the activity and selectivity of olefin polymerization catalysts, leading to polymers with specific microstructures and properties.
Advanced Materials Design and Integration
The unique electronic and structural features of this compound make it a promising building block for a new generation of advanced functional materials. researchgate.netresearchgate.net
Future research will likely pursue:
Luminescent Materials: Bipyridine-containing metal complexes, particularly those of ruthenium and iridium, are known for their luminescent properties. alfachemic.comwikipedia.org By modifying the substituents on the this compound scaffold, it may be possible to tune the emission color and quantum yield for applications in organic light-emitting diodes (OLEDs) and chemical sensors. alfachemic.com
Molecular Switches and Sensors: The coordination of different metal ions or the protonation/deprotonation of the amine group could induce changes in the optical or electronic properties of the molecule. This could be harnessed to create molecular switches that respond to external stimuli.
Functionalized Surfaces and Nanomaterials: The methanamine group provides a convenient handle for grafting the ligand onto surfaces, nanoparticles, or polymers. nih.gov This could be used to create functionalized materials for applications in heterogeneous catalysis, sensing, and bio-imaging.
Photochromic Materials: Bipyridine derivatives can be incorporated into coordination polymers that exhibit photochromism, where the material changes color upon exposure to light. nih.gov This property is of interest for applications in data storage and smart windows.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational modeling with experimental studies will be crucial for accelerating the discovery and development of new applications for this compound. nih.govnih.gov
Synergistic approaches will likely involve:
Predictive Modeling of Synthetic Routes: Quantum chemical calculations can be used to predict the feasibility and selectivity of different synthetic pathways, guiding experimental efforts towards the most promising routes.
Rational Design of Catalysts and Materials: Density Functional Theory (DFT) and other computational methods can be used to model the structure and properties of metal complexes and materials incorporating this compound. nih.gov This allows for the in-silico screening of large numbers of potential candidates before committing to laboratory synthesis.
Elucidation of Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions and other chemical processes involving the ligand and its complexes. nih.gov This fundamental understanding is essential for optimizing performance.
Data-Driven Discovery: Machine learning and artificial intelligence could be employed to analyze large datasets of experimental and computational results, identifying structure-property relationships and predicting the performance of new derivatives.
By combining the predictive power of computational chemistry with the rigor of experimental validation, researchers can unlock the full potential of this compound and its derivatives in the chemical sciences.
Q & A
Q. What are the standard synthetic protocols for [2,4'-Bipyridin]-5-ylmethanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between bipyridine derivatives and amine precursors. For example, urea-linked analogs (e.g., 1-([2,4'-Bipyridin]-5-yl)urea derivatives) are synthesized using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature . Optimization includes adjusting solvent polarity (e.g., switching to THF for better solubility) and temperature control (0–25°C) to minimize side reactions. Yields can be improved via continuous flow reactors in industrial settings .
Q. How can researchers confirm the molecular structure and purity of this compound derivatives?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify aromatic protons and amine groups, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for solid-state conformation . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. inert results) often stem from impurities or stereochemical variations. Researchers should:
- Validate synthetic batches using 2D NMR (COSY, NOESY) to detect regioisomers .
- Perform dose-response assays across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects .
- Compare results with structurally related compounds (e.g., 5-phenyl-2,2'-bipyridine derivatives) to identify pharmacophore requirements .
Q. How does this compound function as a ligand in coordination chemistry, and what experimental techniques validate its metal-binding behavior?
- Methodological Answer : The bipyridine moiety acts as a bidentate ligand , coordinating transition metals (e.g., Ru²⁺, Pd²⁺) via nitrogen atoms. Validation methods include:
- Cyclic voltammetry (CV) to study redox behavior (e.g., Ru complexes show reversible oxidation peaks at ~1.2 V) .
- UV-Vis spectroscopy to monitor metal-to-ligand charge transfer (MLCT) bands (λ = 450–550 nm) .
- Single-crystal X-ray diffraction to resolve coordination geometry (e.g., octahedral vs. square planar) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in anticancer research?
- Methodological Answer : Key challenges include:
- Steric hindrance from substituents (e.g., thiophene or naphthalene groups) blocking target binding .
- Solubility limitations in aqueous media, addressed via prodrug strategies (e.g., hydrochloride salt formation) .
- Off-target effects , mitigated by kinome-wide profiling (e.g., Eurofins KinaseScan®) to assess selectivity .
Q. How can researchers evaluate the chemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC-MS monitoring to quantify degradation products (e.g., hydrolysis of amine groups).
- Thermogravimetric analysis (TGA) to assess thermal decomposition (>200°C typical for bipyridine derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
